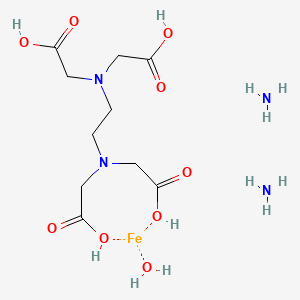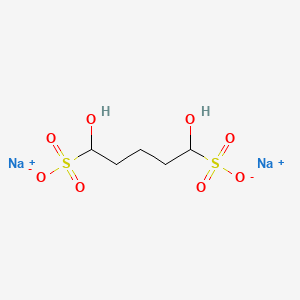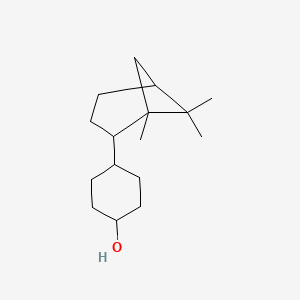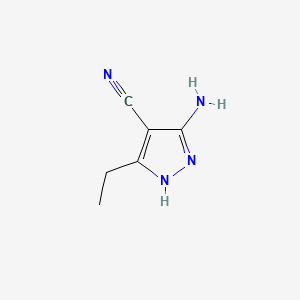![molecular formula C15H13N3OS B1606505 5-(4-Metoxi-fenil)-4-fenil-4H-[1,2,4]triazol-3-tiol CAS No. 91759-68-1](/img/structure/B1606505.png)
5-(4-Metoxi-fenil)-4-fenil-4H-[1,2,4]triazol-3-tiol
Descripción general
Descripción
5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
La parte triazol, particularmente los derivados del 1,2,4-triazol, son conocidos por sus propiedades antimicrobianas. Se han evaluado contra una gama de bacterias Gram-positivas y Gram-negativas, así como cepas de hongos . La presencia de los grupos fenil y metoxi-fenil puede mejorar estas propiedades, haciendo de este compuesto un posible candidato para desarrollar nuevos agentes antimicrobianos.
Potencial Anticancerígeno
Los compuestos con la estructura 1,2,4-triazol han mostrado resultados prometedores en estudios anticancerígenos. Se han probado contra varias líneas celulares de cáncer, incluyendo cáncer de mama (MCF-7) y cáncer colorrectal (HCT116), mostrando una actividad inhibitoria significativa . El compuesto específico en cuestión podría ser investigado más a fondo por su eficacia contra las células cancerosas.
Propiedades Antioxidantes
La capacidad antioxidante de los derivados de triazol es otra área de interés. Estos compuestos pueden eliminar los radicales libres, que están implicados en diversas enfermedades y procesos de envejecimiento. Los estudios han demostrado que ciertos compuestos de triazol exhiben una actividad antioxidante comparable a la de los antioxidantes estándar como el ácido ascórbico . Esto sugiere posibles aplicaciones en la prevención de condiciones relacionadas con el estrés oxidativo.
Efectos Antiinflamatorios y Analgésicos
Los triazoles también se investigan por sus efectos antiinflamatorios y analgésicos. Estas propiedades los hacen valiosos en el tratamiento de enfermedades inflamatorias crónicas y el control del dolor . El compuesto en cuestión podría explorarse para estas aplicaciones terapéuticas, dado su núcleo de triazol.
Inhibición de la Corrosión
El sistema de anillo triazol se ha utilizado como un inhibidor efectivo de la corrosión para varios metales y aleaciones. La investigación sobre compuestos similares ha demostrado su capacidad para proteger los metales de los ambientes corrosivos, lo cual es crucial en aplicaciones industriales . Los sustituyentes metoxi-fenil y fenil en el compuesto pueden influir en su afinidad de unión a las superficies metálicas, mejorando su eficiencia de inhibición.
Efectos Neuroconductuales
La investigación sobre los derivados de triazol se ha extendido a la ciencia neuroconductual. Algunos estudios han evaluado los efectos de los compuestos de triazol en el comportamiento y la función neurológica en modelos animales . Este compuesto podría ser de interés para comprender el impacto de la exposición química en el sistema nervioso y el comportamiento.
Mecanismo De Acción
Target of Action
The primary targets of 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol are mycobacterial cytochrome P450 enzymes (P450s) . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis . The compound also shows specificity towards CLK1 among other targets .
Mode of Action
The compound interacts with its targets by binding to the active site of mycobacterial CYP 125 and CYP 121 . This interaction inhibits the binding of cholesterol at the receptor site . The compound’s mode of action is important in terms of its antitubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways involving mycobacterial cytochrome P450 enzymes. By inhibiting these enzymes, it disrupts the normal physiological functions of Mycobacterium tuberculosis
Pharmacokinetics
The compound’s interaction with human p450s is reported to be less, suggesting a potential for good bioavailability .
Result of Action
The compound exhibits potent in vitro antitubercular activity against M. tuberculosis H37Rv and multi-drug resistant (MDR) strains of Mycobacterium . It also displays excellent potency towards receptors in the micromolar range .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCQEKKUKYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354134 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-68-1 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


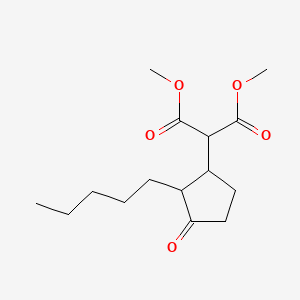

![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)

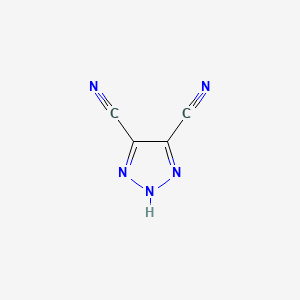
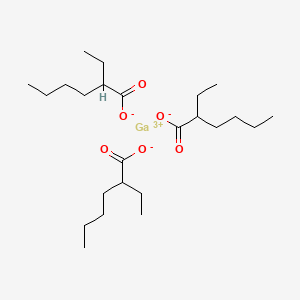
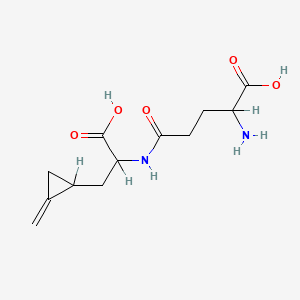
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)
